2-Butenedioic acid (Z)-, mono((phenylmethylene)hydrazide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenedioic acid (Z)-, mono((phenylmethylene)hydrazide) is an organic compound that features a benzylidenehydrazinyl group attached to a butenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (Z)-, mono((phenylmethylene)hydrazide) typically involves the condensation of benzaldehyde with hydrazine to form benzylidenehydrazine. This intermediate is then reacted with maleic anhydride under controlled conditions to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Butenedioic acid (Z)-, mono((phenylmethylene)hydrazide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 2-Butenedioic acid (Z)-, mono((phenylmethylene)hydrazide) is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. Its ability to interact with specific molecular targets in cells can lead to the development of new treatments for diseases such as cancer or infectious diseases.
Industry
In industrial applications, 2-Butenedioic acid (Z)-, mono((phenylmethylene)hydrazide) can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and versatility make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Butenedioic acid (Z)-, mono((phenylmethylene)hydrazide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Benzylidenehydrazine derivatives: Compounds with similar structures but different substituents on the benzylidenehydrazine group.
Butenoic acid derivatives: Compounds with variations in the substituents on the butenoic acid backbone.
Uniqueness
2-Butenedioic acid (Z)-, mono((phenylmethylene)hydrazide) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
94946-34-6 |
---|---|
Molecular Formula |
C11H10N2O3 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
(Z)-4-[(2E)-2-benzylidenehydrazinyl]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H10N2O3/c14-10(6-7-11(15)16)13-12-8-9-4-2-1-3-5-9/h1-8H,(H,13,14)(H,15,16)/b7-6-,12-8+ |
InChI Key |
LYKKLVHFALVLLA-UGLNBITBSA-N |
SMILES |
C1=CC=C(C=C1)C=NNC(=O)C=CC(=O)O |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)/C=C\C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.